![molecular formula C18H13Cl3N2O3 B10885657 4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B10885657.png)
4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the chlorinated phenyl groups: Chlorinated phenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methoxylation and hydroxylation: These functional groups can be introduced through nucleophilic substitution reactions using methanol and hydroxylating agents like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps, particularly in hydrogenation processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its anti-inflammatory and analgesic properties. Its pyrazolone core is a common motif in many pharmaceutical agents.
Industry
In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also explored for its potential in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-hydroxy-4-methoxybenzaldehyde: Shares similar functional groups but lacks the pyrazolone core.
3,4-Dichlorophenyl derivatives: Similar chlorinated phenyl rings but different core structures.
Pyrazolone derivatives: Compounds with a pyrazolone core but different substituents.
Uniqueness
The uniqueness of 4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups and core structure, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H13Cl3N2O3 |
|---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H13Cl3N2O3/c1-9-12(5-10-6-15(21)17(24)16(7-10)26-2)18(25)23(22-9)11-3-4-13(19)14(20)8-11/h3-8,24H,1-2H3/b12-5+ |
InChI-Schlüssel |
QJLIVPIOOBMECF-LFYBBSHMSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10885580.png)
![(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10885585.png)
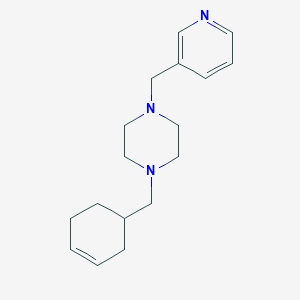
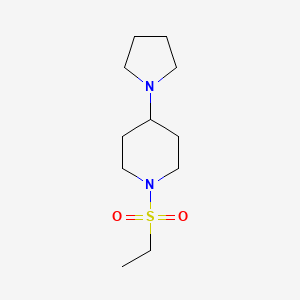
![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)
![Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885603.png)
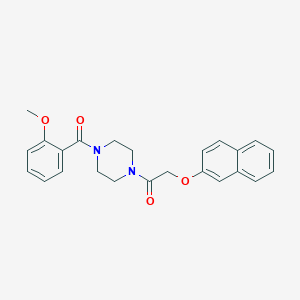
![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
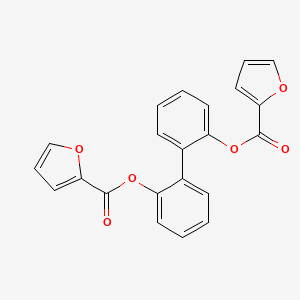
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885634.png)
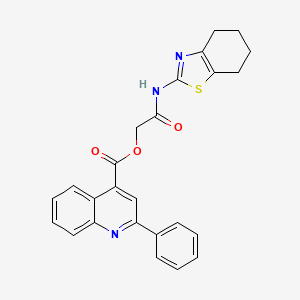

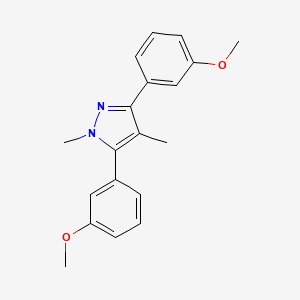
![1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10885652.png)
